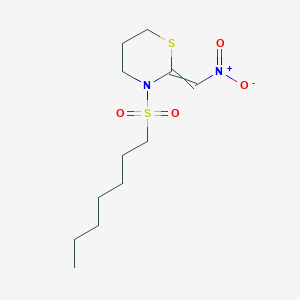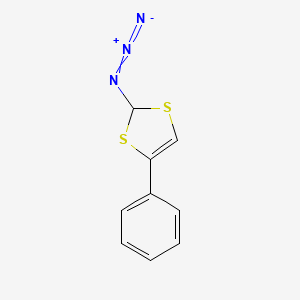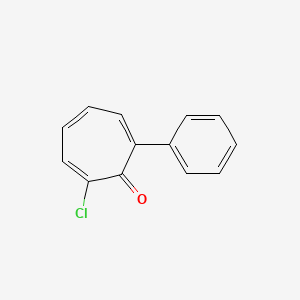
2,4,6-Cycloheptatrien-1-one, 2-chloro-7-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Cycloheptatrien-1-one, 2-chloro-7-phenyl- is an organic compound that belongs to the class of compounds known as tropones. Tropones are characterized by a seven-membered ring with three conjugated double bonds and a ketone group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Cycloheptatrien-1-one, 2-chloro-7-phenyl- can be achieved through several methods. One common approach involves the selenium dioxide oxidation of cycloheptatriene. This method is known for its efficiency in producing high yields of the desired product . Another method involves the indirect synthesis from tropinone through a Hofmann elimination followed by bromination .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of high-purity reagents and precise reaction parameters ensures the consistent quality and yield of the final product. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Cycloheptatrien-1-one, 2-chloro-7-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include selenium dioxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols .
Wissenschaftliche Forschungsanwendungen
2,4,6-Cycloheptatrien-1-one, 2-chloro-7-phenyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,4,6-Cycloheptatrien-1-one, 2-chloro-7-phenyl- involves its interaction with various molecular targets. The compound’s electrophilic nature allows it to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is crucial for its role in chemical synthesis and biological applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tropone: 2,4,6-Cycloheptatrien-1-one, which lacks the chlorine and phenyl groups.
Tropolone: 2-hydroxy-2,4,6-cycloheptatrien-1-one, which features a hydroxyl group instead of a chlorine atom.
Uniqueness
The presence of the chlorine atom and phenyl group in 2,4,6-Cycloheptatrien-1-one, 2-chloro-7-phenyl- distinguishes it from other tropones.
Eigenschaften
CAS-Nummer |
90128-01-1 |
|---|---|
Molekularformel |
C13H9ClO |
Molekulargewicht |
216.66 g/mol |
IUPAC-Name |
2-chloro-7-phenylcyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C13H9ClO/c14-12-9-5-4-8-11(13(12)15)10-6-2-1-3-7-10/h1-9H |
InChI-Schlüssel |
GSMAZDFUYTUQTD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=CC=C(C2=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Propan-2-yl)oxy]phenyl (2-methylprop-1-en-1-yl)carbamate](/img/structure/B14387170.png)
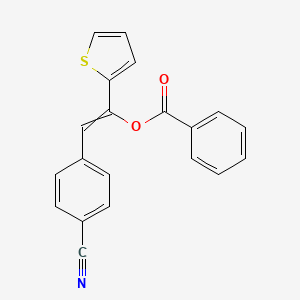
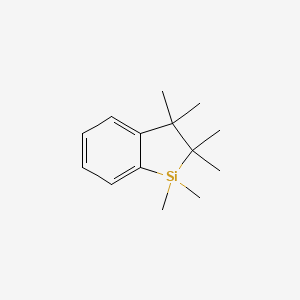

![Dimethyl [(2-acetamidophenyl)methyl]phosphonate](/img/structure/B14387208.png)

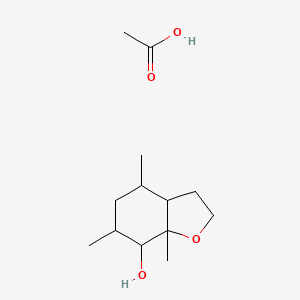
![2-Ethoxy-5,6,7,8,9,10-hexahydro-4H-cycloocta[d][1,3]thiazine](/img/structure/B14387216.png)
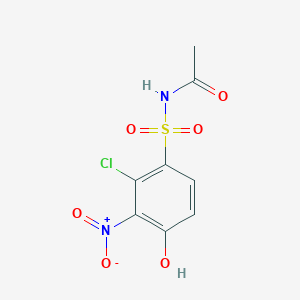
![2-Methyl-5-[(3-methylpent-1-yn-3-yl)oxy]pent-3-yn-2-ol](/img/structure/B14387224.png)
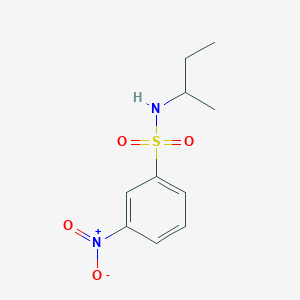
![3-(Bromomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14387233.png)
